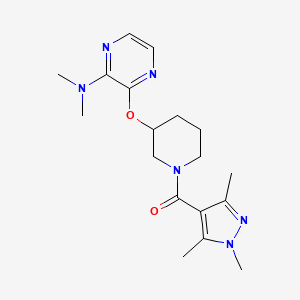
(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C18H26N6O2 and its molecular weight is 358.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables.
Structural Overview
This compound features several functional groups that contribute to its biological properties:
- Piperidine Ring : Known for its role in various pharmacological activities.
- Dimethylamino Group : Enhances solubility and reactivity.
- Pyrazine Moiety : Associated with diverse biological effects.
The structural complexity suggests potential interactions with multiple biological targets, making it a candidate for further pharmacological studies.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. A study focusing on similar pyrazole compounds demonstrated their effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231). The compounds tested showed promising cytotoxicity, particularly when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy .
Antimicrobial Effects
Preliminary studies on related compounds have shown antimicrobial and antiviral properties. For instance, certain pyrazole derivatives were evaluated for their ability to inhibit bacterial growth, demonstrating significant activity against various strains. The mechanisms often involve disrupting cellular integrity or inhibiting essential bacterial enzymes .
The proposed mechanism of action for this compound involves binding to specific enzymes or receptors, modulating their activity. This could result in either inhibition or activation of biochemical pathways critical for cellular functions. For example, the interaction with xanthine oxidase has been noted in similar compounds, which could lead to reduced uric acid production and potential therapeutic applications in gout treatment .
Data Table: Summary of Biological Activities
Case Studies
- Breast Cancer Study : A series of pyrazole-based compounds were tested for their effects on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis when used in combination with standard chemotherapy agents like doxorubicin .
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of several pyrazole derivatives against common bacterial strains. Results showed significant inhibition rates, suggesting these compounds could serve as effective antimicrobial agents .
特性
IUPAC Name |
[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-12-15(13(2)23(5)21-12)18(25)24-10-6-7-14(11-24)26-17-16(22(3)4)19-8-9-20-17/h8-9,14H,6-7,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEOPIYQPHXUSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













